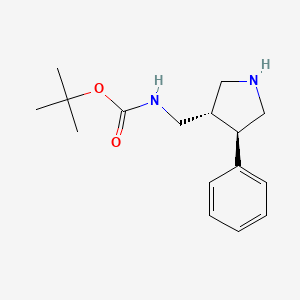

tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate

Description

tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate is a chiral pyrrolidine derivative featuring a phenyl substituent at the 4-position of the pyrrolidine ring and a tert-butyl carbamate group attached via a methyl linker at the 3-position. Its stereochemistry (3S,4R) is critical for biological activity, as stereochemical variations can significantly alter receptor binding and metabolic stability .

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |

InChI Key |

HTSCGVPJZSCYDO-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of carbamates generally involves the reaction of amines with carbonylating agents or the use of protecting groups like tert-butyl dicarbonate (Boc) to form carbamates from amines. For this compound, the synthesis likely involves a similar strategy, starting from a chiral amine precursor.

Alternative Methods

Alternative methods might involve the use of different protecting groups or catalysts to enhance efficiency or selectivity. For instance, phase-transfer catalysis (PTC) can be employed to facilitate reactions involving alkylations or other transformations.

Chemical Principles and Challenges

Stereochemistry

Achieving the correct stereochemistry (3S,4R) is crucial for the biological activity of the compound. This may involve the use of chiral catalysts or auxiliaries during the synthesis.

Protecting Groups

The choice of protecting group (e.g., Boc) is important for preventing unwanted side reactions and ensuring the stability of the intermediate compounds.

Reaction Conditions

Optimization of reaction conditions, such as solvent choice, temperature, and catalyst selection, is essential for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Oxidation: The tert-butyl group can undergo oxidation, leading to the formation of tert-butyl hydroperoxide.

Reduction: Reduction of the carbamate group yields the corresponding amine.

Substitution: The tert-butyl group can be substituted by various nucleophiles.

Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).

Major Products: These reactions yield derivatives with modified tert-butyl moieties or altered carbamate functionality.

Scientific Research Applications

Chemistry: tert-Butyl carbamates serve as protecting groups in organic synthesis.

Biology: Researchers use them to modify peptides and proteins.

Medicine: Some tert-butyl carbamates exhibit bioactivity, making them interesting drug candidates.

Industry: They find applications in agrochemicals and materials science.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- In drug development, it may target enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional attributes of tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate with analogous compounds:

Key Findings:

Structural Modifications and Properties: Phenyl vs. Fluorine Substituents: Fluorinated derivatives (e.g., 2306245-26-9) exhibit higher electronegativity, which may enhance metabolic stability and bioavailability by reducing oxidative degradation . Hydroxyl Groups: The hydroxylated analog (1820575-70-9) demonstrates improved solubility due to hydrogen-bonding capacity, though it may require salt forms (e.g., hydrochloride) for stability .

Stereochemical Impact :

- The (3S,4R) configuration in the target compound contrasts with (3R,4R) or (3R,4S) isomers in analogs, leading to divergent biological activities. For example, (3R,4R)-4-methylpyrrolidine derivatives are utilized in antibacterial agents, whereas stereochemical mismatches can render analogs inactive .

Synthetic Routes: The target compound may be synthesized via palladium-catalyzed hydrogenation, as seen in related tert-butyl carbamates (e.g., debenzylation of 11 in ) . Alternative routes involve coupling reactions with pyrimidine or pyridine derivatives under basic conditions (e.g., NaHCO3 in DMAc), as described for tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate .

Safety and Handling :

- While specific safety data for the target compound is unavailable, analogous tert-butyl carbamates (e.g., 1799420-92-0) recommend standard precautions: use in well-ventilated areas, avoid inhalation, and consult safety sheets before handling .

Biological Activity

Chemical Identity and Properties

- IUPAC Name: tert-butyl (3S,4R)-4-phenyl-3-pyrrolidinylcarbamate

- CAS Number: 154206-10-7

- Molecular Formula: C16H24N2O2

- Molecular Weight: 276.37 g/mol

- Physical Properties: The compound has a boiling point of approximately 401.1 °C at 760 mmHg .

tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate exhibits biological activity primarily through its interaction with specific neurotransmitter systems. It has been noted for its potential role as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain, which is critical for memory and learning processes.

Pharmacological Effects

Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves:

- Inhibition of AChE : By inhibiting AChE, the compound increases acetylcholine levels, potentially improving synaptic transmission and cognitive function.

- Reduction of Amyloid Beta Aggregation : Some studies suggest that similar compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in AD pathology .

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect astrocytes from amyloid-beta-induced toxicity. For instance, a compound structurally similar to this compound showed significant protection against cell death induced by amyloid-beta .

- Cognitive Enhancement : Animal models treated with AChE inhibitors have shown improved cognitive performance in memory tasks. This suggests that this compound may enhance cognitive functions through similar pathways.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound in comparison with other known AChE inhibitors:

| Compound Name | AChE Inhibition IC50 (nM) | Neuroprotective Effect | Amyloid Beta Aggregation Inhibition (%) |

|---|---|---|---|

| This compound | TBD | Moderate | TBD |

| Galantamine | 5 | Strong | 90% |

| Donepezil | 0.5 | Moderate | 85% |

Note: TBD = To Be Determined; specific IC50 values for this compound have not been established in current literature.

Safety and Toxicology

Preliminary safety profiles indicate that while the compound shows promise in enhancing cognitive functions, further studies are required to evaluate its long-term effects and potential toxicity. Current research emphasizes the need for comprehensive toxicological assessments to establish safe dosage ranges.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Protection/Deprotection : Use of Boc (tert-butyloxycarbonyl) groups to protect amines during intermediate steps .

Coupling Reactions : Amide bond formation or alkylation under conditions optimized for stereochemical control (e.g., chiral catalysts or enantioselective solvents) .

Purification : Column chromatography or recrystallization to isolate the desired stereoisomer.

- Critical Parameters :

- Temperature : Reactions often proceed at 0–25°C to minimize racemization .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Palladium or nickel catalysts for cross-coupling steps .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., pyrrolidine ring protons at δ 3.1–3.6 ppm) .

- X-ray Crystallography : SHELX software (via SHELXL refinement) resolves absolute configuration .

- HPLC/MS : Chiral HPLC columns (e.g., Chiralpak®) for enantiomeric purity; ESI-MS for molecular weight verification .

Q. What safety precautions are recommended when handling this compound based on its physicochemical and toxicological profiles?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Stable at room temperature in inert atmospheres; avoid strong acids/bases to prevent carbamate degradation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess during synthesis given the compound’s stereochemical complexity (3S,4R configuration)?

- Methodological Answer :

-

Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric synthesis .

-

Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) to resolve intermediates .

-

Analytical Validation : Chiral HPLC with columns like Chiralcel® OD-H (hexane:isopropanol mobile phase) to quantify enantiomeric excess .

Method Enantiomeric Excess (%) Key Reference Asymmetric Catalysis 90–95% Enzymatic Resolution 85–92%

Q. What strategies resolve contradictions in reported bioactivity data across different enzymatic assays?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), ionic strength, and cofactor availability .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., deprotected amines) that may inhibit enzymes .

- Stereochemical Confirmation : Re-test activity with enantiomerically pure samples to rule out stereoisomer interference .

Q. What advanced biophysical methods are employed to characterize target binding interactions mediated by the carbamate group?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein-ligand interactions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Dynamics Simulations : Model carbamate-protein interactions (e.g., hydrogen bonding with catalytic residues) .

Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit varying inhibitory potency in kinase assays?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance binding affinity via hydrophobic interactions .

- Conformational Flexibility : Rigid pyrrolidine rings improve selectivity by reducing entropic penalties .

- Table : Comparison of Analog Activities :

| Analog | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|

| 4-Bromophenyl derivative | 12.3 | Bromine enhances halogen bonding |

| 2-Fluorophenyl derivative | 45.7 | Fluorine reduces steric hindrance |

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.